molecular formula C18H18N4O3S2 B4119509 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4119509
M. Wt: 402.5 g/mol
InChI Key: IIMVRUNNZZBNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as ETDZB, is a chemical compound that has been extensively researched for its potential applications in various fields. ETDZB is a highly potent and selective inhibitor of a specific protein kinase called glycogen synthase kinase-3 (GSK-3). This protein kinase is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. ETDZB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the inhibition of GSK-3, which is a protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate various signaling pathways that are involved in these cellular processes. This modulation can lead to the inhibition of cancer cell growth, neuroprotection, and improved glucose metabolism.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its high potency and selectivity for GSK-3 inhibition. This makes it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost and complex synthesis process. This can limit its widespread use in research studies.

Future Directions

There are several future directions for the research and development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential direction is the optimization of the synthesis process to reduce the cost and complexity of producing the compound. Another direction is the further study of the compound's potential applications in cancer therapy, Alzheimer's disease, and diabetes. Additionally, the development of novel derivatives of this compound with improved potency and selectivity could also be a future direction for research.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have potent inhibitory activity against GSK-3, which makes it a promising candidate for the treatment of various diseases. This compound has been studied for its potential applications in cancer therapy, where it has been shown to inhibit the growth and proliferation of cancer cells. The compound has also been studied for its potential applications in Alzheimer's disease, where it has been shown to have neuroprotective effects. This compound has also been studied for its potential applications in diabetes, where it has been shown to improve glucose metabolism.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-20-21-18(26-16)19-17(23)14-6-4-5-7-15(14)22-27(24,25)13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVRUNNZZBNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

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